Eurycarpin A

概要

説明

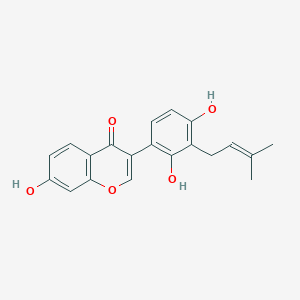

Eurycarpin A is a bioactive compound belonging to the prenylflavonoids family. It is a prenylated flavonoid with a 3-hydroxy-2-(3,4-dimethoxyphenyl)chromen-4-one structure . This compound is primarily extracted from the plant Eurya japonica . This compound is known for its potential therapeutic properties, including its role as an antagonist of the receptor ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid and glucose metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Eurycarpin A is mainly obtained through plant extraction methods. The leaves, stems, and other parts of Eurya japonica are ground and then extracted using an appropriate organic solvent, such as ethanol. The extract is then filtered, concentrated, and purified to obtain pure this compound .

Industrial Production Methods: Currently, there is no widely established industrial production method for this compound. The primary method remains extraction from natural sources, which may limit large-scale production.

化学反応の分析

Types of Reactions: Eurycarpin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced flavonoid structures.

科学的研究の応用

Eurycarpin A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of prenylflavonoids and their chemical properties.

Industry: It is used in the pharmaceutical and cosmetic industries for its bioactive properties.

作用機序

Eurycarpin A exerts its effects primarily by acting as an antagonist of the receptor ligand for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear transcriptional factors that regulate lipid and glucose metabolism . By antagonizing these receptors, this compound can influence metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.

類似化合物との比較

- Licoisoflavone A

- Calycosin

- Formononetin

Comparison: Eurycarpin A is unique due to its specific structure and bioactivity. While similar compounds like licoisoflavone A, calycosin, and formononetin also belong to the flavonoid family and exhibit bioactive properties, this compound’s role as a PPAR antagonist sets it apart . This unique mechanism of action makes it a valuable compound for research in metabolic regulation and potential therapeutic applications.

生物活性

Eurycarpin A is a naturally occurring flavonoid compound primarily extracted from the plant Eurycoma longifolia, known for its various biological activities. This article provides a comprehensive review of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a flavonoid. Its structure includes multiple hydroxyl groups that contribute to its biological activities, particularly its antioxidant properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. The antioxidant activity has been measured using various assays, including:

- DPPH Radical Scavenging Assay : this compound demonstrated a strong capacity to scavenge DPPH radicals, indicating its potential to neutralize free radicals in vivo.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results showed that this compound effectively reduces ferric ions, further supporting its antioxidant capabilities.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that treatment with this compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for several strains are summarized below.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound's hydroxyl groups play a crucial role in donating electrons to free radicals, thereby neutralizing them.

- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and microbial growth, contributing to its therapeutic potential.

- Gene Expression Modulation : this compound may modulate the expression of genes related to oxidative stress and inflammation through pathways such as NF-kB and Nrf2.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rats induced with inflammation showed that administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX-2 in tissues treated with this compound.

Case Study 2: Antimicrobial Effects in Clinical Isolates

In a clinical setting, this compound was tested against isolates from patients with bacterial infections. The results indicated that this compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as an alternative treatment option.

特性

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-10,21-23H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCFAUGCNTZUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。